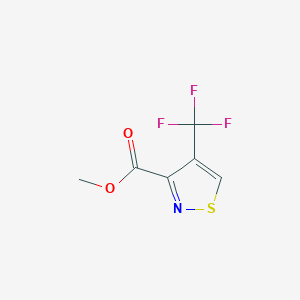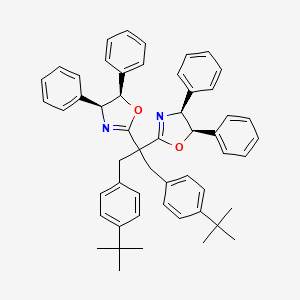![molecular formula C29H22F6NOP B6291477 N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide, 95% CAS No. 1853342-57-0](/img/structure/B6291477.png)
N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide” is a chemical compound with the CAS number 1853342-57-0 . It is available in purities of 95% and 98% .
Physical and Chemical Properties The compound has a molecular formula of C29H22F6NOP and a molecular weight of 545.46 . The predicted boiling point is 562.5±50.0 °C and the predicted pKa is 12.89±0.46 .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A notable application is in palladium-catalyzed asymmetric allylic alkylation processes. Research by Lamač et al. (2007) on chiral phosphinoferrocene carboxamide ligands, which share structural similarities with the compound , demonstrated their effectiveness in enantioselective allylic alkylation, achieving high enantioselectivities (up to 90% ee) (Lamač et al., 2007). This showcases the potential of such compounds in synthesizing enantiomerically pure products.
Material Synthesis and Characterization
The synthesis and characterization of novel polyimides incorporating phosphine oxide and fluorine moieties have been explored. Jeong et al. (2001) developed a novel diamine and used it to prepare polyimides, demonstrating that these materials exhibit high glass-transition temperatures, excellent solubility, and low dielectric constants, which are desirable properties for electronic and optical applications (Jeong et al., 2001).
Structural Characterization and Reactivity
Research on sterically encumbered systems for low-coordinate phosphorus centers by Shah et al. (2000) provides insight into the structural framework and reactivity of compounds featuring bis(diphenylphosphino) moieties. These studies contribute to the understanding of the electronic and spatial requirements for the design of ligands and catalysts in organometallic chemistry (Shah et al., 2000).
Electrophilic Trifluoromethylation
The development of chiral diphosphine ligands containing bis(trifluoromethyl)phosphine groups by Armanino et al. (2010) demonstrates the utility of electrophilic trifluoromethylation in synthesizing ligands with potential application in asymmetric catalysis (Armanino et al., 2010).
Advanced Material Properties
The work on facile fabrication of redox-active and electrochromic poly(amide-amine) films by Hsiao et al. (2016) illustrates the application of compounds with diphenylaminobenzamide moieties in creating materials that exhibit reversible electrochemical oxidation processes and color changes upon electro-oxidation, relevant for electronic display technologies (Hsiao et al., 2016).
Eigenschaften
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22F6NOP/c30-28(31,32)22-16-21(17-23(18-22)29(33,34)35)27(37)36-26(20-10-4-1-5-11-20)19-38(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18,26H,19H2,(H,36,37)/t26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZHBYWMGGPRFC-AREMUKBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22F6NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![[S(R)]-N-[(S)-[3,5-bis(trifluoromethyl)phenyl][2- (diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291455.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
![[S(R)]-N-[(S)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291475.png)
![(4R)-4-HO-2,6-bis(3,3'',5,5''-tetrakis(CF3)-[1,1':3',1''-terPh]-5'-yl)diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepine-4-oxide](/img/structure/B6291484.png)
![[S(R)]-N-[(R)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291485.png)
